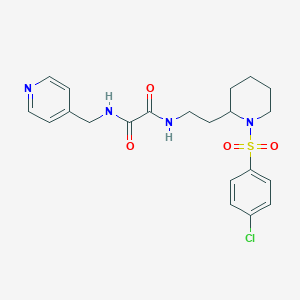
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C21H25ClN4O4S and its molecular weight is 464.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with various biological targets, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a sulfonyl group and an oxalamide moiety . Its molecular formula is C23H28ClN3O4S with a molecular weight of approximately 478.0 g/mol. The presence of the 4-chlorophenyl group enhances its lipophilicity, which may improve bioavailability and facilitate its interaction with biological targets .
Research indicates that compounds containing piperidine structures often interact with various receptors, particularly G protein-coupled receptors (GPCRs) and ion channels. This compound has shown potential in modulating neurotransmission pathways, suggesting applications in treating central nervous system (CNS) disorders. Specifically, it may influence serotonin receptors, which are critical in mood regulation and psychiatric disorders.
Antibacterial Activity
Preliminary studies have demonstrated that related compounds exhibit moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis . However, the activity against other bacterial strains was reported as weak to moderate . The structural characteristics of this compound may contribute to its efficacy as an antibacterial agent.
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibition properties. Several studies have highlighted its ability to inhibit acetylcholinesterase , an important target in the treatment of Alzheimer's disease and other cognitive disorders. Inhibition studies revealed significant activity, suggesting that this compound could be beneficial in developing treatments for neurodegenerative conditions .
Study on Neuroprotective Effects
In a study focusing on neuroprotective effects, derivatives of piperidine were shown to activate pathways associated with antioxidant responses and neuroprotection in models of oxidative stress. These findings suggest that this compound may offer protective effects against neuronal damage .
Docking Studies
Molecular docking studies have elucidated the interactions between this compound and various target proteins. These studies indicated favorable binding affinities with specific amino acids in target enzymes, supporting the hypothesis that the compound can effectively modulate biological pathways relevant to its therapeutic potential .
Summary Table of Biological Activities
Propriétés
IUPAC Name |
N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O4S/c22-17-4-6-19(7-5-17)31(29,30)26-14-2-1-3-18(26)10-13-24-20(27)21(28)25-15-16-8-11-23-12-9-16/h4-9,11-12,18H,1-3,10,13-15H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPFAFMGTCBHGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














